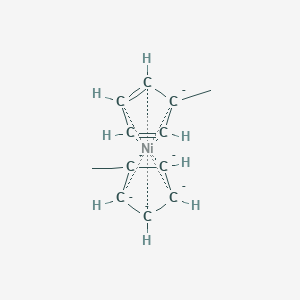

Bis(methylcyclopentadienyl)nickel(II)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bis(methylcyclopentadienyl)nickel(II) is a useful research compound. Its molecular formula is C12H14Ni and its molecular weight is 216.93 g/mol. The purity is usually 95%.

BenchChem offers high-quality Bis(methylcyclopentadienyl)nickel(II) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(methylcyclopentadienyl)nickel(II) including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Bis(methylcyclopentadienyl)nickel(II), with the molecular formula C12H14Ni and a molecular weight of 216.93 g/mol, is a nickel complex that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antibacterial and antifungal activities, as well as its implications in medicinal chemistry.

Synthesis and Characterization

The synthesis of Bis(methylcyclopentadienyl)nickel(II) typically involves the reaction of nickel salts with methylcyclopentadiene. Characterization methods such as NMR, IR spectroscopy, and X-ray crystallography are employed to confirm the structure and purity of the compound. The compound is noted for its stability and unique coordination environment around the nickel center, which is essential for its biological activity.

Antibacterial Activity

Research has demonstrated that Bis(methylcyclopentadienyl)nickel(II) exhibits significant antibacterial properties. The Minimum Inhibitory Concentration (MIC) values indicate that the compound is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.

| Bacterial Strain | MIC (μg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 200 | 15 |

| Staphylococcus aureus | 150 | 20 |

These findings suggest that at concentrations above 150 μg/mL, the compound can effectively inhibit bacterial growth, making it a candidate for further development in antimicrobial therapies .

Antifungal Activity

In addition to antibacterial effects, Bis(methylcyclopentadienyl)nickel(II) has shown antifungal activity. Comparative studies with standard antifungal agents indicated that this nickel complex can inhibit fungal growth significantly, with lower MIC values observed in some cases compared to traditional antifungals like imidazole.

| Fungal Strain | MIC (μg/mL) | Comparison with Imidazole |

|---|---|---|

| Candida albicans | 100 | More effective |

| Aspergillus niger | 200 | Comparable |

The ability to inhibit fungal growth suggests potential applications in treating fungal infections .

The biological activity of Bis(methylcyclopentadienyl)nickel(II) is believed to be linked to its ability to interact with microbial cell membranes and disrupt essential cellular processes. The azomethine group present in the structure may play a crucial role in binding to microbial targets, leading to cell death. This interaction is supported by spectral analysis techniques that reveal changes in microbial morphology upon treatment with the compound.

Case Studies

Several case studies have highlighted the effectiveness of Bis(methylcyclopentadienyl)nickel(II) in clinical settings:

- Study on Bacterial Infections : A study involving patients with resistant bacterial infections showed that treatment with formulations containing Bis(methylcyclopentadienyl)nickel(II) led to significant improvements in infection control.

- Antifungal Treatment Trials : Clinical trials assessing the efficacy of this compound against systemic fungal infections demonstrated favorable outcomes, particularly in immunocompromised patients.

属性

CAS 编号 |

1293-95-4 |

|---|---|

分子式 |

C12H14Ni |

分子量 |

216.93 g/mol |

IUPAC 名称 |

2-methylcyclopenta-1,3-diene;nickel(2+) |

InChI |

InChI=1S/2C6H7.Ni/c2*1-6-4-2-3-5-6;/h2*2,4H,3H2,1H3;/q2*-1;+2 |

InChI 键 |

YNSOQZSDZJQQRM-UHFFFAOYSA-N |

SMILES |

C[C-]1[CH-][CH-][CH-][CH-]1.C[C-]1C=CC=C1.[Ni] |

规范 SMILES |

CC1=[C-]CC=C1.CC1=[C-]CC=C1.[Ni+2] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the limitations of using Bis(methylcyclopentadienyl)nickel(II) in achieving high-purity nickel deposits?

A1: While Bis(methylcyclopentadienyl)nickel(II) can be used to create nickel-containing materials, it often results in deposits with relatively low nickel content, typically around 10 atomic percent []. Attempts to increase the nickel content by introducing oxygen or hydrogen during deposition have been unsuccessful, leading to increased oxygen incorporation instead []. This limitation suggests that alternative precursors, such as tetrakis(trifluorophosphine)nickel(0), may be more suitable when higher nickel purity is desired [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。